molecular formula C15H14N2O3 B14566108 N,2-Dimethyl-N-(4-nitrophenyl)benzamide CAS No. 61494-33-5

N,2-Dimethyl-N-(4-nitrophenyl)benzamide

Cat. No.: B14566108
CAS No.: 61494-33-5
M. Wt: 270.28 g/mol
InChI Key: QEVFVPWJGUYDLF-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 2-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2-Dimethyl-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Dimethyl-N-(4-nitrophenyl)benzamide is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds .

Properties

CAS No.

61494-33-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N,2-dimethyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O3/c1-11-5-3-4-6-14(11)15(18)16(2)12-7-9-13(10-8-12)17(19)20/h3-10H,1-2H3

InChI Key

QEVFVPWJGUYDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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